molecular formula C21H23ClN4O2S B11404056 5-chloro-N-[4-(dimethylamino)benzyl]-2-(ethylsulfanyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

5-chloro-N-[4-(dimethylamino)benzyl]-2-(ethylsulfanyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B11404056
M. Wt: 431.0 g/mol
InChI Key: YRSTWUQQXVVACK-UHFFFAOYSA-N
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Description

5-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with multiple functional groups, including a chloro group, a dimethylamino group, an ethylsulfanyl group, and a furan-2-ylmethyl group.

Preparation Methods

The synthesis of 5-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE involves several steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include:

    Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The chloro, dimethylamino, ethylsulfanyl, and furan-2-ylmethyl groups are introduced through various substitution reactions.

    Final Coupling: The final step involves coupling the substituted pyrimidine with the carboxamide group under specific reaction conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

5-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE can undergo several types of chemical reactions:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium for coupling reactions).

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 5-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE include other substituted pyrimidines with varying functional groups. These compounds can be compared based on their chemical properties, reactivity, and potential applications. The uniqueness of 5-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.

Properties

Molecular Formula

C21H23ClN4O2S

Molecular Weight

431.0 g/mol

IUPAC Name

5-chloro-N-[[4-(dimethylamino)phenyl]methyl]-2-ethylsulfanyl-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C21H23ClN4O2S/c1-4-29-21-23-12-18(22)19(24-21)20(27)26(14-17-6-5-11-28-17)13-15-7-9-16(10-8-15)25(2)3/h5-12H,4,13-14H2,1-3H3

InChI Key

YRSTWUQQXVVACK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3)Cl

Origin of Product

United States

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